molecular formula C20H32N2O4S2 B1230048 4-(2-azaspiro[5.5]undecan-2-ylsulfonyl)-N-butan-2-ylbenzenesulfonamide

4-(2-azaspiro[5.5]undecan-2-ylsulfonyl)-N-butan-2-ylbenzenesulfonamide

Cat. No. B1230048
M. Wt: 428.6 g/mol
InChI Key: CTTJGUVBPGOYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-azaspiro[5.5]undecan-2-ylsulfonyl)-N-butan-2-ylbenzenesulfonamide is an azaspiro compound.

Scientific Research Applications

Synthesis and Structural Studies

  • Prins Cascade Cyclization: A novel process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, including spiromorpholinotetrahydropyran derivatives, has been developed using a Prins bicyclization method (Reddy et al., 2014).
  • Synthesis of Spiro Thiazolinone Heterocyclic Compounds: Various spiro thiazolinone heterocyclic compounds have been synthesized, showing significant antimicrobial activities (Patel & Patel, 2015).
  • Enantioselective Synthesis of Spiroketals: Methods for synthesizing enantiomers of 1,7-dioxaspiro[5.5]undecane, important in pheromone production, have been explored (Uchiyama et al., 2001).

Biological Activities and Applications

  • Anticonvulsant Properties: Synthesized azaspiro compounds have shown potential as anticonvulsants in various animal models of epilepsy (Kamiński et al., 2014).
  • Antiviral Activities: Certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated inhibitory effects on human coronavirus replication (Apaydın et al., 2019).

Advanced Synthetic Techniques

  • Asymmetric Dearomative Formal [4 + 2] Cycloadditions: This method was developed to construct azaspiro[5.5]undecane frameworks with high diastereoselectivity and enantioselectivity (Yan et al., 2018).
  • Synthesis of Spiroaminals: Various strategies for synthesizing spiroaminals, such as 1-oxa-7-azaspiro[5.5]undecane, which possess significant biological activities, have been reviewed (Sinibaldi & Canet, 2008).

Peptide Synthesis and Chemical Reactions

  • Synthesis of N-Protected Amino Acid-ASUD Ester: A novel reagent, ASUD-diphenyl phosphate, has been developed for synthesizing N-protected amino acid-ASUD esters useful in peptide synthesis (Rao et al., 2016).
  • Enantioselective Total Syntheses: Achieved for naturally occurring 2-azaspiro[5,5]undecan-7-ol alkaloids using a diastereoselective Hosomi–Sakurai allylation followed by ring-closing metathesis (Pandey et al., 2011).

properties

Product Name

4-(2-azaspiro[5.5]undecan-2-ylsulfonyl)-N-butan-2-ylbenzenesulfonamide

Molecular Formula

C20H32N2O4S2

Molecular Weight

428.6 g/mol

IUPAC Name

4-(2-azaspiro[5.5]undecan-2-ylsulfonyl)-N-butan-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H32N2O4S2/c1-3-17(2)21-27(23,24)18-8-10-19(11-9-18)28(25,26)22-15-7-14-20(16-22)12-5-4-6-13-20/h8-11,17,21H,3-7,12-16H2,1-2H3

InChI Key

CTTJGUVBPGOYCP-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC3(C2)CCCCC3

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC3(C2)CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-azaspiro[5.5]undecan-2-ylsulfonyl)-N-butan-2-ylbenzenesulfonamide

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